molecular formula C16H28N2O4 B7885152 (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate

(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate

Cat. No.: B7885152
M. Wt: 312.40 g/mol
InChI Key: JMNSMRBYASCXQX-WLHGVMLRSA-N
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Description

(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane fumarate is a bicyclic compound featuring a diazabicyclo[331]nonane core This structure is notable for its rigidity and the presence of nitrogen atoms, which can participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate typically involves the formation of the bicyclic core followed by functionalization. One common method involves the use of cesium carbonate and tetrabutylammonium bromide (TBAB) to achieve the desired bicyclic structure . The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as palladium on carbon (Pd/C), and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate exerts its effects involves its interaction with molecular targets such as AMPA receptors. As a positive allosteric modulator, it enhances receptor activity by binding to specific sites, thereby influencing synaptic transmission and cognitive functions . This interaction is crucial for its potential therapeutic applications in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate AMPA receptors sets it apart from other similar compounds, highlighting its potential in therapeutic applications .

Properties

IUPAC Name

(E)-but-2-enedioic acid;1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.C4H4O4/c1-10(2)14-8-11(3)5-12(4,9-14)7-13-6-11;5-3(6)1-2-4(7)8/h10,13H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNSMRBYASCXQX-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1CC2(CC(C1)(CNC2)C)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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